molecular formula C19H20N4O3S B10807119 N-(1H-benzimidazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

N-(1H-benzimidazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B10807119
M. Wt: 384.5 g/mol
InChI Key: AGZZTXMBYMTHSS-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide (CAS: 1212096-22-4) is a benzimidazole derivative featuring a benzamide core substituted with a piperidine sulfonyl group at the 3-position. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties . For example, benzimidazole derivatives with methoxy, acetamide, or semicarbazone substituents exhibit therapeutic effects in pain management, enzyme inhibition, and agricultural applications .

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H20N4O3S/c24-18(22-19-20-16-9-2-3-10-17(16)21-19)14-7-6-8-15(13-14)27(25,26)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12H2,(H2,20,21,22,24)

InChI Key

AGZZTXMBYMTHSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Pain Management

B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) are two benzimidazole derivatives studied for their analgesic effects. Both compounds attenuated morphine-induced hyperalgesia in mice via PPARγ agonism, with B1 showing potent antioxidant activity and B8 demonstrating superior bioavailability . In contrast, the target compound’s piperidine sulfonyl group may enhance solubility and receptor-binding affinity compared to the methoxy and acetamide groups in B1/B7. However, the absence of direct in vivo data for the target compound limits definitive efficacy comparisons.

Key Differences:

Feature Target Compound B1/B8 Derivatives
Core Substituent Piperidine sulfonyl Methoxy (B1), Acetamide (B8)
Pharmacological Target Unknown (inferred: PPARγ or similar) PPARγ agonist
Solubility Likely higher (sulfonyl group) Moderate (methoxy/acetamide)

Antimicrobial Benzimidazoles

In silico studies identified benzimidazole derivatives (e.g., compound 10244308 and 3079203 ) as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) PBP2A, with binding affinities of -7.3 kcal/mol . The target compound’s piperidine sulfonyl group may offer distinct steric or electronic interactions compared to the imidazole or guanidine substituents in these analogs. However, antimicrobial activity remains unverified for the target compound.

Enzyme Inhibitors

Benzimidazole semicarbazones (e.g., 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide) exhibited α-glucosidase inhibition (IC50 = 12.88–44.35 μg/mL), surpassing acarbose (IC50 = 40.06 μg/mL) .

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